3-Bromo-2,4,7-trichloro-6-methoxyquinoline 3-Bromo-2,4,7-trichloro-6-methoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17418498
InChI: InChI=1S/C10H5BrCl3NO/c1-16-7-2-4-6(3-5(7)12)15-10(14)8(11)9(4)13/h2-3H,1H3
SMILES:
Molecular Formula: C10H5BrCl3NO
Molecular Weight: 341.4 g/mol

3-Bromo-2,4,7-trichloro-6-methoxyquinoline

CAS No.:

Cat. No.: VC17418498

Molecular Formula: C10H5BrCl3NO

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,4,7-trichloro-6-methoxyquinoline -

Specification

Molecular Formula C10H5BrCl3NO
Molecular Weight 341.4 g/mol
IUPAC Name 3-bromo-2,4,7-trichloro-6-methoxyquinoline
Standard InChI InChI=1S/C10H5BrCl3NO/c1-16-7-2-4-6(3-5(7)12)15-10(14)8(11)9(4)13/h2-3H,1H3
Standard InChI Key JQLAGOAZRYBAAY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl)Cl

Introduction

3-Bromo-2,4,7-trichloro-6-methoxyquinoline is a synthetic organic compound belonging to the quinoline derivatives family. It is characterized by its complex structure, featuring multiple halogen substituents, including bromine and chlorine atoms, along with a methoxy group attached to the quinoline ring. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities and applications in pharmaceutical development.

Synthesis Methods

The synthesis of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline typically involves several steps, including halogenation and methoxylation reactions. A common approach starts with a suitable quinoline precursor that undergoes bromination and chlorination to introduce the necessary halogen substituents. The specific conditions for these reactions depend on the choice of reagents and solvents used during the synthesis or subsequent modifications.

Biological Activities and Applications

Quinoline derivatives, including 3-Bromo-2,4,7-trichloro-6-methoxyquinoline, have been studied for their antimicrobial and antitumor activities, making them valuable in drug development. These compounds can act through various mechanisms, depending on their application in biological systems. Research has shown that quinoline derivatives exhibit promising potential as therapeutic agents against different diseases .

Biological ActivityPotential Applications
Antimicrobial ActivityDevelopment of antimicrobial drugs
Antitumor ActivityCancer treatment and research

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